A Comprehensive Technical Guide to 3,4-Dimethoxyaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
A Comprehensive Technical Guide to 3,4-Dimethoxyaniline Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth exploration of 3,4-Dimethoxyaniline hydrochloride, a pivotal chemical intermediate in the landscape of pharmaceutical and materials science. From its fundamental physicochemical properties to its intricate synthesis and diverse applications, this document serves as a critical resource for researchers, chemists, and professionals in drug development.
Core Compound Identity and Properties
3,4-Dimethoxyaniline hydrochloride is the hydrochloride salt of 3,4-Dimethoxyaniline. The addition of hydrochloric acid to the basic amine group of 3,4-Dimethoxyaniline increases its polarity and aqueous solubility, which can be advantageous in various synthetic and biological applications.
Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | 3,4-Dimethoxyaniline hydrochloride | [1] |
| CAS Number | 27840-37-9 | |
| PubChem CID | 118245 | [1] |
| Molecular Formula | C₈H₁₂ClNO₂ | [1] |
| Molecular Weight | 189.64 g/mol |
Physicochemical Properties of the Free Base (3,4-Dimethoxyaniline)
While specific data for the hydrochloride salt is less abundant, the properties of the free base (CAS: 6315-89-5) provide a foundational understanding. The hydrochloride salt is expected to have a higher melting point and greater solubility in polar solvents.
| Property | Value | Source |
| Appearance | Brown powder | [2] |
| Molecular Weight | 153.18 g/mol | [3][4][5] |
| Melting Point | 85-89 °C | [6] |
| Boiling Point | 174-176 °C at 22 mmHg | [6] |
| Solubility | Slightly soluble in water | [2] |
| Purity | Typically >98% |
Synthesis and Manufacturing
The synthesis of 3,4-Dimethoxyaniline hydrochloride is a two-step process that begins with the synthesis of the free base, 3,4-Dimethoxyaniline, followed by its conversion to the hydrochloride salt.
Synthesis of 3,4-Dimethoxyaniline (Free Base)
A common synthetic route involves the nitration of 1,2-dimethoxybenzene, followed by the reduction of the resulting nitro compound.[7]
Step 1: Nitration of 1,2-Dimethoxybenzene
1,2-Dimethoxybenzene is nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature (0-5°C) to yield 1,2-dimethoxy-4-nitrobenzene.[7] The reaction is highly exothermic and requires careful temperature management to prevent side reactions.
Step 2: Reduction of 1,2-dimethoxy-4-nitrobenzene
The nitro group of 1,2-dimethoxy-4-nitrobenzene is then reduced to an amine group. A common method is catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[7][8] This reduction is typically carried out in a solvent like ethanol.
Caption: Synthesis workflow for 3,4-Dimethoxyaniline Hydrochloride.
Formation of the Hydrochloride Salt
To obtain 3,4-Dimethoxyaniline hydrochloride, the synthesized free base is dissolved in a suitable organic solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid. The hydrochloride salt then precipitates out of the solution and can be collected by filtration, washed, and dried.
Analytical Characterization
Ensuring the purity and identity of 3,4-Dimethoxyaniline hydrochloride is paramount for its use in research and development. A combination of analytical techniques is employed for its characterization.
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of 3,4-Dimethoxyaniline hydrochloride.[9] A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer) can effectively separate the main compound from any impurities.
-
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry confirms the molecular weight of the compound by identifying its molecular ion peak.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, confirming the positions of the methoxy and amine groups on the aromatic ring.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amine and C-O stretches of the methoxy groups.[2]
Applications in Drug Development and Research
3,4-Dimethoxyaniline and its hydrochloride salt are valuable building blocks in the synthesis of a wide range of biologically active molecules and materials.[10]
Pharmaceutical Intermediates
This compound serves as a crucial precursor for the synthesis of various active pharmaceutical ingredients (APIs).[10] Its substituted aniline structure is a common motif in many drug candidates.
Agrochemicals
In the agrochemical industry, 3,4-Dimethoxyaniline is used in the formulation of herbicides, pesticides, and fungicides.[10]
Dyes and Pigments
The aromatic amine functionality of 3,4-Dimethoxyaniline makes it a useful intermediate in the production of azo dyes and other pigments.
Safety and Handling
3,4-Dimethoxyaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is also an irritant to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. The compound is also sensitive to prolonged exposure to light.[2]
Conclusion
3,4-Dimethoxyaniline hydrochloride is a versatile and important chemical intermediate with significant applications in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers working with this compound.
References
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ChemBK. (2024, April 9). 3,4-Dimethoxyaniline. Retrieved from [Link]
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Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
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Qiu, W., & Lin, J. (2005). Synthesis of 3,4-Dimethoxyaniline. Fine Chemical Intermediates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22770, 3,4-Dimethoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17652, 2,4-Dimethoxyaniline. Retrieved from [Link]
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Chemsrc. (n.d.). 3,4-Dimethoxyaniline. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 118245, 3,4-Dimethoxyaniline hydrochloride. Retrieved from [Link]
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